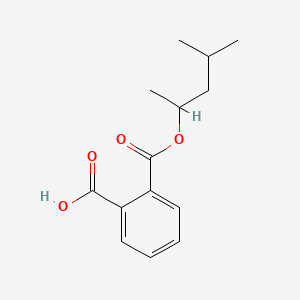

2-((4-Methylpentan-2-yloxy)carbonyl)benzoic acid

Description

Properties

IUPAC Name |

2-(4-methylpentan-2-yloxycarbonyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-9(2)8-10(3)18-14(17)12-7-5-4-6-11(12)13(15)16/h4-7,9-10H,8H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCHJVGWGRPPOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)OC(=O)C1=CC=CC=C1C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of Phthalic Anhydride with 4-Methyl-2-pentanol

The most common and direct synthetic route to prepare this compound involves the esterification reaction between phthalic anhydride and 4-methyl-2-pentanol . This reaction typically proceeds under acidic catalysis and reflux conditions:

- Reactants: Phthalic anhydride and 4-methyl-2-pentanol

- Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid

- Conditions: Reflux in an appropriate solvent (e.g., toluene or xylene) with continuous removal of water to drive the reaction forward

- Mechanism: The nucleophilic attack of the alcohol on the anhydride carbonyl carbon forms the monoester, releasing one equivalent of carboxylic acid.

This route yields the monoester selectively due to the controlled stoichiometry and reaction conditions. The reaction can be monitored by thin-layer chromatography or infrared spectroscopy to confirm ester formation.

Cross-Coupling Reactions for Ester Derivatives

Advanced synthetic methods involve cross-coupling reactions using organometallic intermediates to prepare related benzoic acid esters, which can be further converted to the target compound. For example:

- The preparation of methyl 2-(4-methylphenyl)benzoate derivatives has been achieved by nickel- or palladium-catalyzed cross-coupling of aryl sulfonates with arylzinc reagents.

- These reactions use catalysts such as palladium trisdibenzylideneacetone or palladium chloride with phosphine ligands (e.g., triphenylphosphine, diphenylphosphinoferrocene).

- The reaction is typically carried out in dry tetrahydrofuran under inert atmosphere at temperatures ranging from room temperature to reflux.

- Yields vary from 50% to 82% depending on catalyst and conditions.

- Although this method is more complex and less direct than esterification, it allows for structural diversification and is useful for synthesizing analogs.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reactants | Catalyst/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Esterification of Phthalic Anhydride | Phthalic anhydride + 4-methyl-2-pentanol | Acid catalyst (e.g., sulfuric acid), reflux | High (variable, typically >70%) | Simple, direct, cost-effective | Requires careful control to avoid diester formation |

| Palladium/Nickel-catalyzed Cross-Coupling | Aryl sulfonate + arylzinc compound | Pd or Ni catalyst, phosphine ligands, THF, inert atmosphere | 50-82 | Enables structural diversity, good selectivity | More complex, expensive catalysts, longer reaction times |

| Oxidation/Reduction (post-modification) | Ester compound | Oxidants (KMnO4), reductants (LiAlH4) | N/A | Useful for derivative synthesis | Not a direct preparation method |

Comprehensive Research Findings and Perspectives

- The esterification route remains the most practical and widely used method for synthesizing this compound due to its straightforward approach and availability of starting materials.

- Cross-coupling methods, while less common for this exact compound, are valuable in research settings for generating analogs and exploring structure-activity relationships in medicinal chemistry.

- The choice of catalyst and ligands in cross-coupling reactions significantly affects yield and selectivity, with palladium complexes generally offering higher yields than nickel-based catalysts.

- Removal of water during esterification is crucial to drive the equilibrium toward ester formation, often achieved by azeotropic distillation.

- The compound’s reactivity in oxidation and reduction reactions provides pathways for further functionalization, which can be exploited in synthetic organic chemistry for derivative preparation.

- Physicochemical data such as melting point, boiling point, and thermodynamic properties have been cataloged but are beyond the scope of this preparation-focused article.

Chemical Reactions Analysis

Mono(4-Methyl-2-pentyl) Phthalate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form phthalic acid derivatives.

Reduction: Reduction reactions can convert it into different alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((4-Methylpentan-2-yloxy)carbonyl)benzoic acid, also known as Mono(4-Methyl-2-pentyl) Phthalate, is a chemical compound with several applications across various scientific and industrial fields .

Scientific Research Applications

- Chemistry It serves as a reference material in analytical chemistry for calibrating instruments and validating methods.

- Biology This compound functions as a biochemical tool for studying enzyme interactions and metabolic pathways in biological research.

- Medicine While not intended for diagnostic or therapeutic use, it is used in medical research to investigate the effects of phthalates on human health.

- Industry It is employed in the production of plasticizers, which enhance the flexibility and durability of plastics.

Chemical Reactions

Mono(4-Methyl-2-pentyl) Phthalate undergoes several chemical reactions:

- Oxidation It can be oxidized to create phthalic acid derivatives.

- Reduction Reduction reactions can transform it into different alcohol derivatives.

- Substitution It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups. Common reagents in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.

Mechanism of Action

The mechanism of action of Mono(4-Methyl-2-pentyl) Phthalate involves its interaction with various molecular targets and pathways. As a phthalate ester, it can disrupt endocrine functions by mimicking or inhibiting natural hormones . This disruption occurs through binding to nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which regulate gene expression and metabolic processes . The compound’s effects on cellular pathways can lead to alterations in hormone synthesis, transport, and metabolism .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzoic Acid Derivatives

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s branched aliphatic chain enhances lipophilicity compared to aromatic derivatives (e.g., 2-(4-methylphenyl)benzoic acid) or smaller esters (e.g., 4-(methoxycarbonyl)benzoic acid). This property may influence solubility in organic solvents and biological membrane permeability .

Synthetic Accessibility :

- Aliphatic esters (e.g., 4-(4-pentenyloxy)benzoic acid) are synthesized via etherification or esterification under mild conditions (e.g., K₂CO₃/alumina, 4-hour reaction time) . In contrast, aromatic or heterocyclic analogues often require multi-step protocols, such as Suzuki couplings or heterocycle formation .

Stability and Reactivity: The branched ester group in the target compound likely confers steric hindrance, reducing hydrolysis rates compared to linear-chain esters (e.g., 4-(methoxycarbonyl)benzoic acid) . Aromatic amides (e.g., 2-((1-naphthalenylamino)carbonyl)benzoic acid) are more resistant to enzymatic degradation than aliphatic esters, making them suitable for pesticidal applications (e.g., naptalam) .

Biological Activity

2-((4-Methylpentan-2-yloxy)carbonyl)benzoic acid, also known as Mono(4-Methyl-2-pentyl) Phthalate, is a compound with notable structural features that influence its biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields, particularly in medicine and industry.

- Molecular Formula: C14H18O4

- Molecular Weight: 250.294 g/mol

- IUPAC Name: 2-(4-methylpentan-2-yloxycarbonyl)benzoic acid

- CAS Registry Number: 856806-35-4

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study analyzing the bioactive compounds from endophytic fungi, it was found to constitute about 15.33% of the extract, showcasing its potential as an antibacterial agent against various pathogens .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. Its mechanism appears to involve modulation of inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation. Further investigations are necessary to elucidate the specific pathways affected.

Enzyme Interaction

As a biochemical tool, this compound facilitates the study of enzyme interactions and metabolic pathways. Its unique structure allows it to act as a substrate or inhibitor for various enzymes, aiding in the understanding of metabolic processes.

The biological effects of this compound can be attributed to its interaction with specific molecular targets:

- Prodrug Activity : The compound may act as a prodrug, releasing active metabolites that exert biological effects upon hydrolysis.

- Endocrine Disruption : Similar to other phthalates, it has the potential to disrupt endocrine functions by mimicking or inhibiting natural hormones .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-((4-Methylpentan-2-yloxy)carbonyl)benzoic acid, and how can reaction conditions be optimized for higher yields?

- Methodology : The synthesis typically involves esterification of phthalic anhydride derivatives with 4-methylpentan-2-ol. A key step is the activation of the carboxylic acid group using reagents like thionyl chloride to form an acid chloride intermediate, followed by nucleophilic substitution with the alcohol . Optimization includes controlling reaction temperature (e.g., 0–5°C for acid chloride formation), using anhydrous solvents (e.g., dichloromethane), and employing catalysts like DMAP to enhance esterification efficiency . Purity can be improved via recrystallization from ethanol/water mixtures .

Q. How is the compound characterized using spectroscopic methods, and what key spectral signatures are indicative of its structure?

- Methodology :

- NMR : In H NMR, the 4-methylpentan-2-yloxy group shows a triplet for the methylene protons adjacent to oxygen (δ ~4.2–4.5 ppm) and a multiplet for the branched methyl groups (δ ~0.9–1.2 ppm). The aromatic protons of the benzoic acid moiety appear as a doublet (δ ~7.8–8.1 ppm) .

- IR : Strong absorption bands at ~1700–1750 cm (ester C=O stretch) and ~2500–3300 cm (carboxylic acid O-H stretch) confirm functional groups .

- Mass Spectrometry : The molecular ion peak at m/z 250.29 (CHO) and fragments corresponding to the loss of CO (44 Da) or the 4-methylpentan-2-yloxy group are diagnostic .

Q. What solvent systems are recommended for recrystallizing this compound to achieve high purity?

- Methodology : Ethanol-water mixtures (7:3 v/v) are effective due to the compound’s moderate polarity. Slow cooling (0.5°C/min) minimizes inclusion of impurities. Purity can be verified via HPLC (C18 column, acetonitrile/0.1% formic acid gradient, retention time ~12.5 min) .

Advanced Research Questions

Q. What are the mechanistic considerations for the esterification reaction involving 4-methylpentan-2-yloxy groups in the synthesis of this compound?

- Methodology : The reaction proceeds via a two-step mechanism: (1) activation of the carboxylic acid to an acyl chloride using SOCl, and (2) nucleophilic attack by the alcohol on the electrophilic carbonyl carbon. Steric hindrance from the branched 4-methylpentan-2-yl group can reduce reaction rates, necessitating prolonged reflux (12–24 hrs). Computational studies (DFT) suggest transition-state stabilization through hydrogen bonding between the alcohol and acyl chloride .

Q. How can researchers resolve contradictions in observed vs. theoretical spectral data for this compound, particularly in NMR and mass spectrometry?

- Methodology :

- NMR Discrepancies : Use C DEPT-135 to distinguish quaternary carbons (e.g., ester carbonyl at δ ~165 ppm). Dynamic NMR can identify conformational flexibility in the 4-methylpentan-2-yloxy chain causing split peaks .

- Mass Spec Anomalies : High-resolution MS (HRMS) resolves isobaric interferences. For example, a peak at m/z 250.29 with deviation <2 ppm confirms molecular formula. Fragmentation pathways should align with in silico predictions using tools like Mass Frontier .

Q. What strategies are effective in stabilizing this compound under varying pH and temperature conditions?

- Methodology :

- pH Stability : The compound hydrolyzes in alkaline conditions (pH >9) due to ester cleavage. Buffering solutions (pH 4–6) or lyophilization enhances stability. Degradation kinetics can be monitored via UV-Vis (λ ~270 nm) .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C. Storage at –20°C under argon minimizes thermal and oxidative degradation .

Q. How does the steric bulk of the 4-methylpentan-2-yloxy group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : Steric effects reduce reactivity toward bulky nucleophiles (e.g., tert-butoxide). Kinetic studies using competition experiments (e.g., with primary vs. secondary alcohols) quantify this effect. Molecular modeling (e.g., molecular docking) visualizes steric clashes in transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.